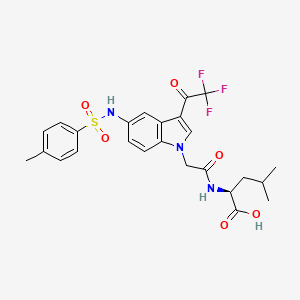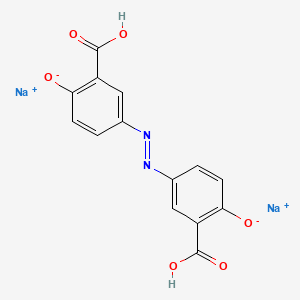
Olsalazina sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La olsalazina sódica es un medicamento antiinflamatorio utilizado principalmente en el tratamiento de la colitis ulcerosa. Es un profármaco de mesalazina (ácido 5-aminosalicílico) y no se absorbe en el intestino delgado. En cambio, continúa hasta el colon, donde se escinde en dos moléculas de mesalazina por las azorreductasas producidas por las bacterias colónicas . Esta descomposición en mesalazina inhibe la ciclooxigenasa y la lipooxigenasa, lo que reduce la producción de prostaglandinas y leucotrienos .
Aplicaciones Científicas De Investigación
La olsalazina sódica tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo en estudios de escisión de enlaces azo y la síntesis de compuestos relacionados.
Mecanismo De Acción
La olsalazina sódica ejerce sus efectos a través de su descomposición en mesalazina en el colon. La mesalazina inhibe la ciclooxigenasa y la lipooxigenasa, reduciendo la producción de factores proinflamatorios como las prostaglandinas y los leucotrienos . Esta inhibición disminuye la inflamación en el colon, proporcionando alivio de los síntomas de la colitis ulcerosa . La acción es tópica en lugar de sistémica, ya que el compuesto no se absorbe en el intestino delgado .
Análisis Bioquímico
Biochemical Properties
Olsalazine sodium works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions .
Cellular Effects
Olsalazine sodium has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of pro-inflammatory factors, thereby alleviating inflammation in conditions such as ulcerative colitis . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Olsalazine sodium involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . The 5-ASA molecules then inhibit cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Temporal Effects in Laboratory Settings
While specific long-term effects of Olsalazine sodium on cellular function in in vitro or in vivo studies are not mentioned in the search results, it has been shown to decrease water and sodium absorption .
Metabolic Pathways
Olsalazine sodium is metabolized in the colon into two molecules of 5-ASA . This process involves the enzyme azoreductase, produced by colonic bacteria . The 5-ASA molecules then participate in further biochemical reactions, including the inhibition of cyclooxygenase and lipoxygenase .
Transport and Distribution
Olsalazine sodium is not absorbed in the small intestine . Instead, it is transported to the colon, where it is metabolized . The details of its distribution within cells and tissues, and any transporters or binding proteins it interacts with, were not found in the search results.
Métodos De Preparación
La síntesis de olsalazina sódica implica calentar una solución acuosa de hidróxido de sodio a reflujo, seguida de la adición de un compuesto de acoplamiento y un antioxidante. La mezcla se calienta durante 2-4 horas, después de lo cual se añade ácido acético glacial gota a gota para acidificar la solución hasta que el pH alcance entre 5 y 8. La mezcla se calienta nuevamente durante 1-2 horas, se enfría y se filtra para obtener el producto crudo. El producto crudo se recristaliza luego con agua para obtener this compound de alta calidad . Este método inhibe eficazmente la oxidación de los grupos hidroxilo fenólicos y reduce la aparición de reacciones secundarias, lo que lo hace adecuado para la producción industrial a gran escala .
Análisis De Reacciones Químicas
La olsalazina sódica experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse bajo ciertas condiciones, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto puede reducirse, particularmente en presencia de agentes reductores como el hidrosulfito de sodio.
Sustitución: La this compound puede sufrir reacciones de sustitución, en las que un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, ácido acético glacial y antioxidantes como hidrato de hidrazina o hidrosulfito de sodio . Los principales productos formados a partir de estas reacciones son típicamente derivados de la mesalazina, que conservan las propiedades antiinflamatorias del compuesto original .
Comparación Con Compuestos Similares
La olsalazina sódica es similar a otros aminosalicilatos, como la sulfasalazina y la mesalazina. Tiene propiedades únicas que la distinguen de estos compuestos:
Otros compuestos similares incluyen balsalazida e ipsalazida, que también administran mesalazina al colon, pero difieren en sus estructuras químicas y mecanismos de administración .
Al comprender las propiedades y aplicaciones únicas de la this compound, los investigadores y los profesionales de la salud pueden utilizar mejor este compuesto en el tratamiento de las enfermedades inflamatorias del intestino y otras afecciones relacionadas.
Propiedades
Número CAS |
6054-98-4 |
|---|---|
Fórmula molecular |
C14H10N2NaO6 |
Peso molecular |
325.23 g/mol |
Nombre IUPAC |
disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate |
InChI |
InChI=1S/C14H10N2O6.Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;/h1-6,17-18H,(H,19,20)(H,21,22); |
Clave InChI |
DOGQIVPYEFSMNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
15722-48-2 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Olsalazine, Dipentum, Azodisal sodium, Azodisalicylate, CJ-91B; CJ 91B; CJ91B; |
Origen del producto |
United States |
Q1: How does olsalazine sodium exert its therapeutic effect in ulcerative colitis?
A: Olsalazine sodium itself is inactive. It delivers 5-ASA to the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, , , ] This locally acting 5-ASA is thought to work by inhibiting prostaglandin synthesis and other inflammatory mediators in the colon, thus reducing inflammation. [, ]
Q2: What is the molecular formula and weight of olsalazine sodium?
A2: The molecular formula of olsalazine sodium is C14H8N2Na2O6, and its molecular weight is 350.2 g/mol.
Q3: What spectroscopic techniques are used to characterize olsalazine sodium?
A: Several spectroscopic techniques are employed to characterize olsalazine sodium, including UV/VIS spectroscopy, NMR spectroscopy, and infrared (IR) spectroscopy. [, , ]
Q4: Can you elaborate on the electrochemical properties of olsalazine sodium and its related compounds?
A: Studies using cyclic voltammetry and constant potential coulometry have shown that olsalazine sodium and related azosalicylic acids can be both reduced and oxidized at a glassy carbon electrode. The reduction and oxidation potentials depend on the pH and the structure of the compounds. [, ]
Q5: What is known about the solubility of olsalazine sodium?
A: Olsalazine sodium exhibits pH-dependent solubility. Its solubility is significantly lower at acidic pH (2 × 10^-8 M at pH 1.0) compared to a less acidic environment (4 × 10^-6 M at pH 3.5). [, ]
Q6: What is the bioavailability of olsalazine sodium after oral administration?
A: Olsalazine sodium has limited systemic bioavailability. Only about 2.4% of an oral dose is absorbed systemically, with the majority reaching the colon where it's metabolized into 5-ASA. [, , ]
Q7: How is olsalazine sodium metabolized?
A: Olsalazine sodium is primarily metabolized by bacterial azoreductases in the colon into two molecules of 5-ASA. This locally released 5-ASA is then slowly absorbed, leading to high concentrations within the colon. [, , , ]
Q8: How is olsalazine sodium excreted?
A: Less than 1% of olsalazine sodium is excreted unchanged in the urine. The majority of the drug is excreted in feces, predominantly as 5-ASA and its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []
Q9: Does olsalazine sodium affect the migrating motor complexes (MMC) in the small bowel?
A: Studies suggest that olsalazine sodium, even at twice the recommended dose, does not appear to significantly interfere with the occurrence or timing of MMCs in the upper small bowel of fasting humans. []
Q10: What are the common adverse effects associated with olsalazine sodium?
A: The most common adverse effect reported with olsalazine sodium is diarrhea. [, ] Other less common side effects may include headache, nausea, vomiting, rash, pruritus, and fever. []
Q11: Are there any known drug interactions with olsalazine sodium?
A11: Information on specific drug interactions with olsalazine sodium is limited. As it is primarily metabolized by colonic bacteria, potential interactions with drugs affecting gut flora should be considered.
Q12: What are some strategies for improving the delivery of olsalazine sodium to the colon?
A: Formulations aimed at achieving colon-specific delivery of olsalazine sodium include using pH-sensitive polymers and coatings that degrade in the presence of colonic bacterial enzymes. []
Q13: Has Borassus flabellifer mucilage (BFM) been explored as a carrier for colon-specific delivery of olsalazine sodium?
A: Yes, studies show that BFM can act as a biodegradable carrier for olsalazine sodium, limiting drug release in the stomach and small intestine while releasing it in the colon due to degradation by bacterial enzymes. []
Q14: What analytical techniques are used for the quantification of olsalazine sodium in pharmaceutical formulations?
A: Several methods have been developed for the determination of olsalazine sodium in pharmaceuticals. These include high-performance liquid chromatography (HPLC), UV spectrophotometry, and differential pulse voltammetry. [, , , ]
Q15: Is there a method for detecting residual methylsulfonic acid in olsalazine sodium raw material?
A: Yes, an ion chromatography method has been established and validated for the determination of residual methylsulfonic acid in olsalazine sodium raw material, ensuring its quality and safety. []
Q16: What is the significance of residual solvent analysis in olsalazine sodium manufacturing?
A: Residual solvents from the manufacturing process can impact drug quality and safety. Capillary gas chromatography (GC) is used to ensure these solvents are within acceptable limits. []
Q17: What is the environmental impact of olsalazine sodium?
A17: Information regarding the environmental impact and degradation of olsalazine sodium is limited and requires further investigation.
Q18: Are there any cost-effectiveness analyses comparing olsalazine sodium to other ulcerative colitis treatments?
A: Yes, cost-effectiveness analyses suggest that olsalazine sodium might be a more cost-effective option compared to mesalazine and potentially sulfasalazine for treating ulcerative colitis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



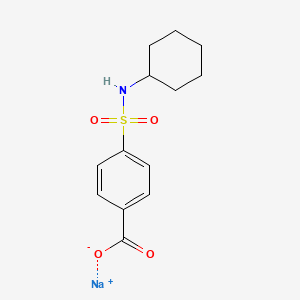
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
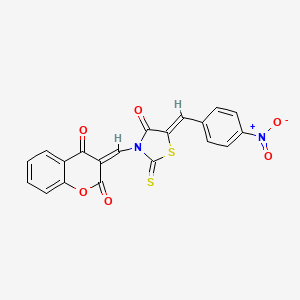
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
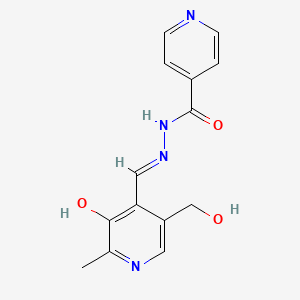
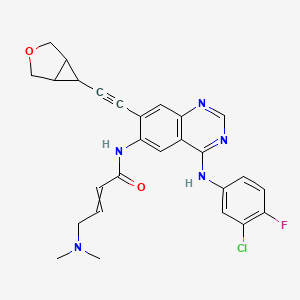
![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
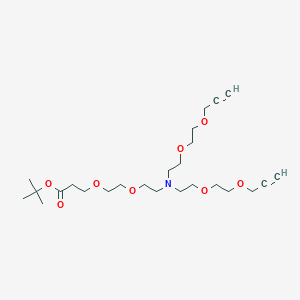
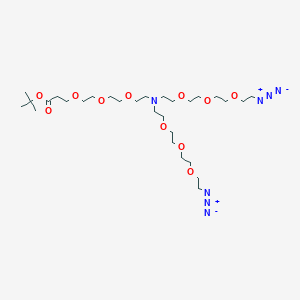
![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
